molecular formula C5H9BrN4O B028859 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one CAS No. 84501-67-7

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B028859
CAS No.: 84501-67-7
M. Wt: 221.06 g/mol
InChI Key: KQKSCWCKLKLXJS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a heterocyclic compound that contains a tetrazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromoethyl and ethyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1,4-dihydro-5H-tetrazol-5-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The tetrazole ring can be reduced to form amine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one include:

    1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with a chloroethyl group instead of bromoethyl.

    1-(2-Bromoethyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with a methyl group instead of ethyl.

    1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-imidazol-5-one: Similar structure but with an imidazole ring instead of tetrazole.

Properties

IUPAC Name

1-(2-bromoethyl)-4-ethyltetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKSCWCKLKLXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(N=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233500
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84501-67-7
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Record name 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Synthesis routes and methods

Procedure details

To a stirred solution of 109 parts of 1,2-dibromoethane and 21.2 parts of sodium carbonate in 5 parts of water and 18 parts of N,N-dimethylformamide were added dropwise a solution of 22.5 parts of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in 5 parts of water and 27 parts of N,N-dimethylformamide at about 40° C. Upon completion, stirring was continued overnight at 40° C. The organic phase was separated, dried and distilled, yielding 9.8 parts (22%) of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one; bp. 110° C. at 0.1 mm pressure (interm. 47).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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